N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide
CAS No.: 946368-40-7
Cat. No.: VC11950416
Molecular Formula: C26H26N2O3
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946368-40-7 |
|---|---|
| Molecular Formula | C26H26N2O3 |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(4-methoxyphenyl)propanamide |
| Standard InChI | InChI=1S/C26H26N2O3/c1-31-23-14-9-19(10-15-23)11-16-25(29)27-22-13-12-20-8-5-17-28(24(20)18-22)26(30)21-6-3-2-4-7-21/h2-4,6-7,9-10,12-15,18H,5,8,11,16-17H2,1H3,(H,27,29) |
| Standard InChI Key | ZOKNPFXLGLBJSR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
| Canonical SMILES | COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
The compound has the molecular formula C₂₆H₂₆N₂O₃ and a molecular weight of 414.5 g/mol . Key identifiers include:
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IUPAC Name: N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(4-methoxyphenyl)propanamide
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SMILES: COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
The structure features a tetrahydroquinoline ring system fused with a benzoyl group at the 1-position and a 4-methoxyphenylpropanamide substituent at the 7-position. The methoxy group enhances lipophilicity, while the amide linkage contributes to hydrogen-bonding potential .
Crystallographic and Conformational Analysis
While X-ray crystallography data for this specific compound is unavailable, related tetrahydroquinoline derivatives exhibit planar aromatic systems with chair-like conformations in the tetrahydroquinoline ring . The benzoyl and propanamide groups likely adopt orientations that maximize π-π stacking and van der Waals interactions in biological targets .
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Formation of the tetrahydroquinoline core: Achieved via cyclization of substituted anilines with cyclic ketones or through Meldrum’s acid-assisted electrophilic cyclization .
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Benzoylation: Introduction of the benzoyl group at the 1-position using benzoyl chloride under basic conditions.
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Propanamide side-chain installation: Coupling of 3-(4-methoxyphenyl)propanoic acid to the 7-amino group of the tetrahydroquinoline core via carbodiimide-mediated amide bond formation .
A recent one-pot method using acyl Meldrum’s acids and enaminones achieved moderate yields (32–37%) without intermediate isolation, significantly reducing synthesis time .
Reaction Mechanisms
Key steps include:
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Electrophilic cyclization: Facilitated by polyphosphoric acid (PPA), promoting intramolecular attack of the enamine nitrogen on the activated carbonyl group .
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Amide coupling: EDC/HOBt-mediated activation of the carboxylic acid, followed by nucleophilic attack by the primary amine .
| Assay Type | Result | Reference |
|---|---|---|
| Anthelmintic | 100% worm mortality at 50 ppm | |
| Cytotoxicity | IC₅₀ = 8.2 µM (HeLa cells) | |
| Anti-inflammatory | 72% TNF-α inhibition at 10 µM |
Notably, the compound outperforms benzimidazole in anthelmintic assays but requires higher concentrations than ivermectin .
Comparative Analysis with Structural Analogues
Substituent Effects on Activity
| Compound Modification | Effect on Potency |
|---|---|
| Replacement of benzoyl with acetyl | 10-fold ↓ EGFR inhibition |
| Methoxy → hydroxy | 3-fold ↑ solubility |
| Propanamide → acrylamide | Irreversible kinase binding |
The 2,5-dichlorophenyl analogue shows improved target selectivity but reduced metabolic stability .
Research Gaps and Future Directions
Unresolved Challenges
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Low aqueous solubility: LogP = 4.16 limits bioavailability .
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Metabolic instability: Rapid glucuronidation observed in liver microsomes (t₁/₂ = 12 min) .
Proposed Optimization Strategies
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